An In-depth Technical Guide to 4-Propyl-6-hydroxy-2-methylpyrimidine (CAS 89967-18-0)
An In-depth Technical Guide to 4-Propyl-6-hydroxy-2-methylpyrimidine (CAS 89967-18-0)
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Propyl-6-hydroxy-2-methylpyrimidine, a substituted pyrimidine derivative. It is important to note that publicly available experimental data for this specific compound (CAS 89967-18-0) is limited. Therefore, this guide leverages data from closely related structural analogs, such as 4-Ethyl-6-hydroxy-2-methylpyrimidine and 4,6-Dihydroxy-2-methylpyrimidine, to provide a robust and scientifically grounded assessment. This approach allows for informed predictions of its properties and potential applications for researchers, scientists, and drug development professionals.
Substituted pyrimidines are a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1] The nature and position of substituents on the pyrimidine ring are critical in determining the molecule's physicochemical properties and biological activity.[1]
Chemical Structure and Tautomerism
The chemical structure of 4-Propyl-6-hydroxy-2-methylpyrimidine features a central pyrimidine ring substituted with a propyl group at the 4-position, a hydroxyl group at the 6-position, and a methyl group at the 2-position. A key characteristic of hydroxypyrimidines is their existence in tautomeric forms. The hydroxyl group can undergo keto-enol tautomerism, leading to an equilibrium between the hydroxy (enol) form and the keto (pyrimidinone) form. This equilibrium is influenced by the solvent and pH.
Caption: Tautomeric equilibrium of 4-Propyl-6-hydroxy-2-methylpyrimidine.
Physicochemical Properties
The following table summarizes key physicochemical properties. Due to the lack of experimental data for 4-Propyl-6-hydroxy-2-methylpyrimidine, its properties are predicted based on calculations and comparison with the known values of its structural analogs.
| Property | 4-Propyl-6-hydroxy-2-methylpyrimidine (Predicted) | 4-Ethyl-6-hydroxy-2-methylpyrimidine[2][3] | 4,6-Dihydroxy-2-methylpyrimidine[4][5] |
| Molecular Formula | C₈H₁₂N₂O | C₇H₁₀N₂O | C₅H₆N₂O₂ |
| Molecular Weight | 152.19 g/mol | 138.17 g/mol | 126.11 g/mol |
| Appearance | White to off-white solid (predicted) | Not specified | Powder |
| Melting Point | Not available | Not available | >300 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | Not specified | Soluble in sodium hydroxide.[5][6] |
| pKa | Not available | Not available | Not available |
| LogP | Not available | Not available | -0.9 (Computed)[4] |
Synthesis and Reactivity
Proposed Synthetic Route
A plausible and efficient method for the synthesis of 4-Propyl-6-hydroxy-2-methylpyrimidine is the condensation reaction of a β-ketoester with acetamidine. This is a well-established method for the synthesis of pyrimidine derivatives.[7][8] In this case, the reaction would involve ethyl 3-oxohexanoate and acetamidine hydrochloride in the presence of a base such as sodium ethoxide.
Caption: Proposed synthesis workflow for 4-Propyl-6-hydroxy-2-methylpyrimidine.
Experimental Protocol (General Procedure):
-
Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling to control the exothermic reaction.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride followed by the dropwise addition of ethyl 3-oxohexanoate at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-Propyl-6-hydroxy-2-methylpyrimidine.
Chemical Reactivity
The chemical reactivity of 4-Propyl-6-hydroxy-2-methylpyrimidine is dictated by its functional groups. The pyrimidine ring is generally susceptible to electrophilic substitution, although the electron-donating nature of the hydroxyl and alkyl groups can influence the position of substitution. The hydroxyl group can be converted to other functional groups, for instance, it can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 4-propyl-6-chloro-2-methylpyrimidine, a versatile intermediate for further derivatization.[5][6]
Predicted Spectroscopic Data
-
¹H NMR:
-
A triplet at ~0.9 ppm corresponding to the terminal methyl group of the propyl chain.
-
A sextet at ~1.6 ppm for the methylene group adjacent to the terminal methyl of the propyl chain.
-
A triplet at ~2.5 ppm for the methylene group attached to the pyrimidine ring.
-
A singlet at ~2.3 ppm for the methyl group at the 2-position.
-
A singlet at ~5.8 ppm for the vinyl proton on the pyrimidine ring.
-
A broad singlet at a higher chemical shift (variable, depending on solvent and concentration) for the hydroxyl proton.
-
-
¹³C NMR:
-
Signals for the propyl group carbons between ~13-40 ppm.
-
A signal for the methyl group at the 2-position around ~20 ppm.
-
Signals for the pyrimidine ring carbons in the range of ~100-170 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 152.
-
Common fragmentation patterns would likely involve the loss of the propyl chain.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-2500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations in the 3100-2850 cm⁻¹ region.
-
C=O stretching (from the keto tautomer) around 1650 cm⁻¹.
-
C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
-
Safety and Toxicology
Specific toxicity data for 4-Propyl-6-hydroxy-2-methylpyrimidine is not available. However, for the related compound 4,6-Dihydroxy-2-methylpyrimidine, GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is therefore prudent to handle 4-Propyl-6-hydroxy-2-methylpyrimidine with appropriate safety precautions.
General Handling Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
The toxicological properties of many pyrimidine derivatives have not been fully investigated, and care should be taken when handling novel compounds of this class.[9][10][11][12][13]
Conclusion
While direct experimental data on 4-Propyl-6-hydroxy-2-methylpyrimidine (CAS 89967-18-0) is scarce, a comprehensive technical profile can be constructed through the analysis of its structural analogs. This guide provides a scientifically grounded overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic and safety profiles. This information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery, enabling them to make informed decisions regarding the handling, application, and further investigation of this compound.
References
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PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]
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